5-(Chlorosulfonyl)-2-ethoxybenzoic acid
Overview
Description
5-(Chlorosulfonyl)-2-ethoxybenzoic acid is a useful research compound. Its molecular formula is C9H9ClO5S and its molecular weight is 264.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chlorination in Fulvic Acid Studies
A study explored the enzymatic chlorination of fulvic acid using chloroperoxidase in the presence of chloride and hydrogen peroxide. This process created chlorinated analogues of aromatic groups, including 4-ethoxybenzoic acid and its derivatives. This research highlights the role of chlorinated aromatic compounds, similar to 5-(Chlorosulfonyl)-2-ethoxybenzoic acid, in environmental chemistry and soil science (Niedan, Pavasars, & Oberg, 2000).
Role in Synthesis of Xanthydrol
A study demonstrated the synthesis of xanthydrol, starting from O-chlorobenzoic acid and phenol to form 2-ethoxybenzoic acid. This research is significant in organic chemistry, illustrating the utility of chloro and ethoxybenzoic acid derivatives in synthesizing complex organic compounds (Xu-Rui Bo, 2012).
Interaction with Eugenol in Dental Research
In dental research, the interaction of 2-ethoxybenzoic acid (EBA) with eugenol was studied. This research is relevant in understanding the chemical interactions in dental cements and their implications for dental health (Fujisawa, Atsumi, Satoh, & Sakagami, 2003).
Applications in Antibiotic Synthesis
The synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, an aromatic constituent of the macrolide antibiotic lipiarmycin A3, was described. This research underscores the importance of chlorinated benzoic acid derivatives in the development of new antibiotics (Alexy & Scharf, 1991).
Bioactive Compound Synthesis
Research into the synthesis and chemical behavior of 5-(chlorosulfonyl) isoxazoles demonstrated their potential as reagents for constructing bioactive compounds. This study contributes to pharmaceutical research, especially in the context of developing new medicinal compounds (Lebed', Tolmachov, Zubchuk, Boyko, & Vovk, 2017).
Mechanism of Action
Properties
IUPAC Name |
5-chlorosulfonyl-2-ethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-2-15-8-4-3-6(16(10,13)14)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNRCKXZRULNSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464127 | |
Record name | 5-(chlorosulfonyl)-2-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200575-16-2 | |
Record name | 5-(Chlorosulfonyl)-2-ethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200575-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(chlorosulfonyl)-2-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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